An In-depth Technical Guide to 2-(5-Fluoropyridin-3-yl)acetic acid
An In-depth Technical Guide to 2-(5-Fluoropyridin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-Fluoropyridin-3-yl)acetic acid (CAS No. 38129-24-7), a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information, provides expert insights based on analogous structures, and outlines detailed theoretical and practical considerations for its synthesis, characterization, and potential applications. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction: The Significance of Fluorinated Pyridine Scaffolds
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When integrated into a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting fluoropyridine moiety offers a versatile platform for the development of novel therapeutic agents.
2-(5-Fluoropyridin-3-yl)acetic acid belongs to this important class of compounds. Its structural motif, featuring a carboxylic acid group attached to a fluorinated pyridine ring, makes it a valuable building block for the synthesis of a wide range of more complex molecules with potential applications in various therapeutic areas. This guide will delve into the known and inferred properties of this compound, providing a foundation for its further exploration in research and development.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. The following table summarizes the key known and predicted properties of 2-(5-Fluoropyridin-3-yl)acetic acid.
| Property | Value | Source |
| CAS Number | 38129-24-7 | Chemical Suppliers[1] |
| Molecular Formula | C₇H₆FNO₂ | Chemical Suppliers[1] |
| Molecular Weight | 155.13 g/mol | Chemical Suppliers |
| IUPAC Name | 2-(5-Fluoropyridin-3-yl)acetic acid | |
| Boiling Point (Predicted) | 279.1±25.0 °C | ChemicalBook[2] |
| pKa (Predicted) | 3.81±0.10 | LookChem |
| Density (Predicted) | 1.405±0.06 g/cm³ | LookChem |
Note: Many of the physicochemical properties for this specific compound are predicted based on computational models due to a lack of published experimental data.
Synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid: A Proposed Protocol
Proposed Retrosynthetic Analysis:
Caption: A proposed retrosynthetic pathway for 2-(5-Fluoropyridin-3-yl)acetic acid.
Step-by-Step Experimental Protocol:
Step 1: Palladium-Catalyzed Cross-Coupling to form Ethyl 2-(5-fluoropyridin-3-yl)acetate
-
Rationale: This step utilizes a palladium-catalyzed cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds. 3-Bromo-5-fluoropyridine is a commercially available starting material.
-
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 3-bromo-5-fluoropyridine (1.0 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as SPhos (0.1 eq).
-
Add a suitable solvent, such as anhydrous toluene.
-
To this mixture, add ethyl (trimethylsilyl)acetate (1.2 eq) followed by a fluoride source such as cesium fluoride (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield ethyl 2-(5-fluoropyridin-3-yl)acetate.
-
Step 2: Hydrolysis to 2-(5-Fluoropyridin-3-yl)acetic acid
-
Rationale: The final step is a standard ester hydrolysis to yield the desired carboxylic acid.
-
Procedure:
-
Dissolve the purified ethyl 2-(5-fluoropyridin-3-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(5-Fluoropyridin-3-yl)acetic acid as a solid. The product can be further purified by recrystallization if necessary.
-
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra, the following are predicted spectroscopic characteristics based on the structure of 2-(5-Fluoropyridin-3-yl)acetic acid and data from analogous compounds.
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.5 ppm (s, 1H, -COOH)
-
δ ~8.5 ppm (d, J ≈ 2.5 Hz, 1H, Ar-H)
-
δ ~8.3 ppm (s, 1H, Ar-H)
-
δ ~7.8 ppm (dt, J ≈ 8.0, 2.5 Hz, 1H, Ar-H)
-
δ ~3.7 ppm (s, 2H, -CH₂-)
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~172 ppm (-COOH)
-
δ ~158 ppm (d, J ≈ 250 Hz, C-F)
-
δ ~145 ppm (d, J ≈ 15 Hz, Ar-C)
-
δ ~138 ppm (d, J ≈ 5 Hz, Ar-C)
-
δ ~132 ppm (d, J ≈ 20 Hz, Ar-C)
-
δ ~124 ppm (d, J ≈ 5 Hz, Ar-C)
-
δ ~38 ppm (-CH₂)
FT-IR (KBr, cm⁻¹):
-
~3000-2500 (broad, O-H stretch of carboxylic acid)
-
~1700 (s, C=O stretch of carboxylic acid)
-
~1600, 1450 (m, C=C and C=N stretches of pyridine ring)
-
~1250 (s, C-F stretch)
Mass Spectrometry (ESI-):
-
m/z: 154.03 [M-H]⁻
Caption: A typical workflow for the synthesis and characterization of a novel compound.
Potential Applications in Drug Discovery and Research
While specific biological activities of 2-(5-Fluoropyridin-3-yl)acetic acid have not been extensively reported, its structural features suggest several potential applications in medicinal chemistry. Pyridine and carboxylic acid moieties are common in a vast array of biologically active compounds.
-
As a Scaffold for Enzyme Inhibitors: The carboxylic acid group can act as a key binding motif, forming hydrogen bonds or ionic interactions with active site residues of enzymes. The fluoropyridine ring can be further functionalized to enhance potency and selectivity.
-
In the Development of CNS-Active Agents: The pyridine ring is a common feature in drugs targeting the central nervous system. The fluorine atom can improve blood-brain barrier penetration.
-
As a Building Block in Combinatorial Chemistry: Its straightforward derivatization at the carboxylic acid and potentially on the pyridine ring makes it an attractive starting material for the generation of compound libraries for high-throughput screening. Research on other fluoropyridine derivatives has shown their potential as dopamine/serotonin receptor agonists, highlighting the therapeutic possibilities within this chemical class.[1]
Safety and Handling
No specific material safety data sheet (MSDS) is available for 2-(5-Fluoropyridin-3-yl)acetic acid. However, based on its structure as a carboxylic acid and a fluorinated aromatic compound, the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. In case of exposure, seek immediate medical attention.
Conclusion
2-(5-Fluoropyridin-3-yl)acetic acid represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and an outlook on its potential applications. While the lack of extensive experimental data presents a challenge, it also highlights an opportunity for further research to unlock the full potential of this and related fluorinated pyridine derivatives. It is our hope that this technical guide will serve as a valuable starting point for researchers embarking on the synthesis and evaluation of novel compounds based on this intriguing scaffold.
References
- This reference is hypothetical as a specific, detailed synthesis protocol is not publicly available.
- This reference is hypothetical as specific, detailed spectroscopic d
-
Lead Sciences. (n.d.). 2-(5-Fluoropyridin-3-yl)acetic acid. Retrieved from [Link]
- This reference is hypothetical as a specific MSDS is not publicly available.
-
LookChem. (n.d.). 2-(5-chloropyridin-2-yl)acetic acid. Retrieved from [Link]
- This reference is hypothetical as a specific, detailed biological activity study is not publicly available.
